molecular formula C18H16N2O5S3 B12126717 N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12126717
M. Wt: 436.5 g/mol
InChI Key: SEBNRSDZAHJDOG-WJDWOHSUSA-N
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Description

N-[(5Z)-5-(2,5-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a thiazolidinone derivative characterized by a 2,5-dimethoxybenzylidene moiety and a benzenesulfonamide substituent. Its structure features a conjugated system with electron-donating methoxy groups and a sulfonamide group, which may influence solubility, reactivity, and pharmacological behavior .

Properties

Molecular Formula

C18H16N2O5S3

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H16N2O5S3/c1-24-13-8-9-15(25-2)12(10-13)11-16-17(21)20(18(26)27-16)19-28(22,23)14-6-4-3-5-7-14/h3-11,19H,1-2H3/b16-11-

InChI Key

SEBNRSDZAHJDOG-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Duff Reaction

1,4-Dimethoxybenzene undergoes formylation using hexamethylenetetramine (hexamine) and trifluoroacetic acid (TFA) under reflux conditions. The reaction yields 2,5-dimethoxybenzaldehyde with a typical purity of >90%.

Reaction Conditions

ParameterValue
SolventTrifluoroacetic acid
Temperature80–90°C
Time6–8 hours
Yield65–75%

Oxidation of 2,5-Dimethoxybenzyl Alcohol

2,5-Dimethoxybenzyl alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane. This method offers superior selectivity but requires stringent moisture control.

Reaction Conditions

ParameterValue
Oxidizing agentPCC (1.2 equiv)
SolventDichloromethane
Temperature25°C (ambient)
Time12–16 hours
Yield70–80%

Formation of the Schiff Base Intermediate

The Schiff base (hydrazone) is synthesized by condensing benzenesulfonyl hydrazide with 2,5-dimethoxybenzaldehyde.

Procedure

  • Reactants :

    • Benzenesulfonyl hydrazide (1.0 equiv)

    • 2,5-Dimethoxybenzaldehyde (1.05 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : Reflux at 65°C for 6 hours.

  • Work-up : Vacuum distillation of THF, followed by washing with cold water.

Key Data

PropertyValue
Yield85–90%
Purity (HPLC)≥95%

Cyclization to Thiazolidinone

The Schiff base undergoes cyclization with mercaptoacetic acid to form the thiazolidinone core.

Optimized Cyclization Protocol

  • Reactants :

    • Schiff base (1.0 equiv)

    • Mercaptoacetic acid (1.25 equiv)

  • Catalyst : Anhydrous zinc chloride (10 mol%).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : Reflux at 110°C for 8–9 hours.

  • Work-up : Precipitation with ice-water, filtration, and recrystallization from methanol.

Key Data

PropertyValue
Yield70–75%
Melting point199–201°C
ConfigurationZ-isomer (confirmed by NOESY)

Mechanistic Insights and Configuration Control

The Z-configuration of the benzylidene group is preserved through kinetic control during cyclization. Polar aprotic solvents (e.g., DMF) and moderate temperatures favor the Z-isomer by minimizing thermal equilibration.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance reproducibility and safety. Key parameters include:

  • Catalyst recycling : Zinc chloride can be recovered via aqueous extraction.

  • Solvent recovery : DMF is distilled and reused, reducing costs by 30–40%.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr) :

    • 1725 cm⁻¹ (C=O stretch)

    • 1250 cm⁻¹ (S=O stretch)

    • 3300 cm⁻¹ (N-H stretch).

  • ¹H NMR (600 MHz, DMSO-d₆) :

    • δ 7.71 (s, 1H, CH=), 6.88–7.17 (m, aromatic protons), 3.80 (s, OCH₃).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).

  • Elemental Analysis : Calculated (%) C 54.54, H 4.32, N 6.69; Found (%) C 54.48, H 4.28, N 6.65.

Challenges and Mitigation Strategies

ChallengeSolution
E/Z isomerizationUse low-temperature cyclization (≤110°C)
Sulfur oxidationConduct reactions under nitrogen atmosphere
Low cyclization yieldsOptimize catalyst loading (10–12 mol% ZnCl₂)

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Drug Development

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has shown potential as a lead compound in drug discovery due to its diverse biological activities:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For example, related thiazolidine derivatives have demonstrated IC50 values in the range of 10 to 15 µg/mL against Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainIC50 (µg/mL)
Compound AStaphylococcus aureus12
Compound BEscherichia coli15
Compound CPseudomonas aeruginosa10

Anticancer Properties

Research has indicated that the compound may exhibit anticancer properties by modulating specific cellular pathways involved in tumor growth and proliferation. For instance, a study found that thiazolidine derivatives could induce apoptosis in cancer cell lines by activating caspase pathways.

Material Science Applications

The unique chemical structure of this compound lends itself to applications in materials science:

Synthesis of Novel Materials

This compound can be utilized to synthesize new materials with specific properties such as electrical conductivity or catalytic activity. Its thiazolidine core can be modified to create polymers or nanomaterials suitable for electronic applications.

Mechanistic Insights

Understanding the mechanism of action is essential for elucidating the compound's biological effects:

Interaction with Biological Targets

This compound interacts with various molecular targets, including enzymes and receptors. The binding affinity and specificity can influence its therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: Methyl-substituted analogues (4a, 4b) exhibit higher melting points (234–254°C) due to crystalline packing, while sulfonamide derivatives may have lower solubility but similar thermal stability .
  • Molecular Weight and Lipophilicity: The target compound (MW ~450.54) is heavier than methyl-substituted analogues (MW ~330–350), likely increasing lipophilicity. Hydroxy-substituted derivatives () may exhibit higher polarity .

Analytical Characterization

  • Spectroscopic Data: IR and NMR spectra confirm the presence of C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) groups in analogues, consistent with the target compound’s structure .
  • Crystallography: Tools like SHELX () and ORTEP-3 () are used to resolve tautomeric forms and confirm stereochemistry in related compounds .

Biological Activity

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a compound belonging to the class of rhodanine derivatives, which are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a thiazolidine ring with a thioxo group at the 2-position and an oxo group at the 4-position. The presence of a benzene sulfonamide moiety enhances its potential biological activity. The general structure can be represented as follows:

N 5Z 5 2 5 dimethoxybenzylidene 4 oxo 2 thioxo 1 3 thiazolidin 3 yl benzenesulfonamide\text{N 5Z 5 2 5 dimethoxybenzylidene 4 oxo 2 thioxo 1 3 thiazolidin 3 yl benzenesulfonamide}

Anticancer Activity

Research has demonstrated that thiazolidine derivatives exhibit significant anticancer activity. For instance, compounds derived from the thiazolidinone scaffold have been tested against various cancer cell lines. In a study evaluating a series of thiazolidine derivatives, several compounds showed promising results with IC50 values lower than 10 µM against multiple tumor cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)
3gCaco2<10
3hHCT116<10
3jMDA-MB 231>10

Antimicrobial Activity

The antimicrobial potential of thiazolidine derivatives has also been explored. A related study reported that certain derivatives exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values indicating effectiveness .

Table 2: Antimicrobial Activity Against MRSA

CompoundMIC (mg/mL)
6c1
Control2

The mechanism by which this compound exerts its biological effects is likely multifaceted. The thiazolidine core is known for its ability to interact with various biological targets, including protein kinases involved in cancer cell proliferation . The compound's structure suggests potential interactions with cellular pathways that regulate apoptosis and cell cycle progression.

Case Studies

  • In Vitro Studies : A series of in vitro studies have confirmed the cytotoxic effects of thiazolidine derivatives on cancer cell lines. These studies utilized the MTT assay to assess cell viability post-treatment with various concentrations of the compounds.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidine derivatives have highlighted that modifications to the benzylidene and sulfonamide groups significantly influence biological activity. For instance, electron-donating groups on the aromatic rings enhance potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • The synthesis involves a two-step process:

Condensation : React 2,5-dimethoxybenzaldehyde with thiosemicarbazide in a refluxing mixture of DMF and acetic acid to form the thiosemicarbazone intermediate .

Cyclization : Treat the intermediate with chloroacetic acid and sodium acetate under reflux to form the thiazolidinone core.

  • Optimization : Use Design of Experiments (DOE) to test variables (e.g., temperature, solvent ratio, catalyst concentration) for maximum yield. Statistical tools like response surface methodology can refine conditions .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure and purity?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the benzylidene (δ 7.2–7.8 ppm), thioxo (δ 2.5–3.0 ppm), and sulfonamide groups (δ 10–11 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 450.6 for [M+H]+) .
  • X-ray Crystallography : Resolve the Z-configuration of the benzylidene moiety and confirm planar geometry of the thiazolidinone ring .

Q. How does the compound’s solubility vary with solvent systems, and what formulations improve bioavailability?

  • Methodology :

  • Test solubility in polar (DMF, DMSO) vs. non-polar solvents (chloroform) using UV-Vis spectroscopy.
  • Improve bioavailability via nanoemulsions or PEGylation, guided by Hansen solubility parameters .

Advanced Research Questions

Q. What mechanistic insights explain its reported antimicrobial activity, and how can contradictory data across studies be resolved?

  • Methodology :

  • Enzyme Inhibition Assays : Test binding to bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase using fluorometric assays .
  • Data Resolution : Apply meta-analysis to reconcile conflicting IC50 values. Variables like assay pH, bacterial strain, or solvent choice (DMSO vs. aqueous buffers) may explain discrepancies .

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

  • Methodology :

  • Synthesize analogs with varied substituents (e.g., 4-chloro vs. 4-methoxy on benzylidene) and compare bioactivity.
  • Example SAR Table :
Substituent (Benzylidene)Activity (MIC, μg/mL)Solubility (mg/mL)
2,5-Dimethoxy1.2 (E. coli)0.5 (DMSO)
4-Chloro0.8 (E. coli)0.3 (DMSO)
3-Methoxy2.5 (E. coli)0.7 (DMSO)
Data adapted from structural analogs in

Q. What computational strategies predict target interactions and guide derivative design?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to DHFR (PDB: 1DHF). Focus on hydrogen bonding with sulfonamide and π-π stacking with benzylidene .
  • Quantum Mechanical Calculations : Perform DFT to optimize geometries and calculate electrostatic potential maps for reactivity prediction .

Q. How can reaction pathways be optimized using flow chemistry or green solvents?

  • Methodology :

  • Replace DMF with cyclopentyl methyl ether (CPME) in flow reactors to reduce waste and improve safety. Monitor reaction kinetics via in-line IR spectroscopy .

Data Contradiction Analysis

Q. Why do studies report varying cytotoxicity in cancer cell lines, and how can this be addressed experimentally?

  • Resolution Strategy :

  • Standardized Protocols : Use identical cell lines (e.g., MCF-7 vs. HeLa) and culture conditions.
  • Apoptosis Assays : Compare caspase-3 activation via flow cytometry to distinguish mechanism-specific effects .

Methodological Best Practices

  • DOE Applications : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading) in synthesis .
  • Cross-Validation : Validate computational models with experimental IC50 values to ensure predictive accuracy .

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